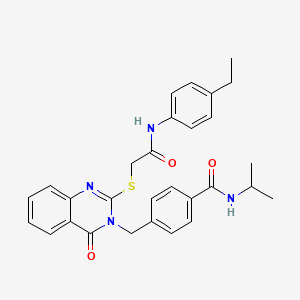
4-((2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazolinone ring, the introduction of the ethylphenylamino group, and the attachment of the isopropylbenzamide group . The exact synthesis would depend on the specific starting materials and reaction conditions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine and carbonyl groups could potentially participate in a variety of chemical reactions. The compound could also undergo reactions at the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the size and shape of the molecule .科学的研究の応用
Synthesis and Characterization
Synthesis and Antimicrobial Activities : New quinazolines, including derivatives similar to the compound , have been synthesized and tested for their antimicrobial properties. These compounds have shown effectiveness against bacteria like Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus niger (Desai, Shihora, & Moradia, 2007).
Regioselective Synthesis : Mannich bases containing similar chemical structures have been synthesized and characterized, demonstrating potential anti-inflammatory and analgesic properties, along with antimicrobial activity (Sujith, Rao, Shetty, & Kalluraya, 2009).
Anticonvulsant and Antimicrobial Activities
- New Thioxoquinazolinone Derivatives : Research on derivatives of thioxoquinazolinone, which is structurally related to the compound , indicated broad-spectrum antimicrobial activity and potent anticonvulsant properties (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Novel Synthesis Methods
- Pd-Catalyzed Synthesis : A palladium-catalyzed method for synthesizing phenylquinazolinones, which are structurally related to the compound , has been developed. This approach is significant for its efficiency and potential for synthesizing similar compounds (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Potential in Cancer Treatment
- Quinazolinone-based Inhibitors for Cancer : Research has shown that certain quinazolinone derivatives exhibit potent cytotoxic activity against various cancer cell lines, indicating their potential as anti-cancer agents. These studies focus on the compound's ability to inhibit specific tyrosine kinases, which are important targets in cancer therapy (Riadi et al., 2021).
Antimicrobial Applications
- Antimicrobial Activity of Quinoline Derivatives : Compounds synthesized from quinoline, which is a core component of the compound , have demonstrated antimicrobial properties. This highlights the broad spectrum of applications these compounds can have in combating microbial infections (Abdel-Mohsen, 2003).
Analytical Applications
- Electrospray Mass Spectrometry : Derivatives of this compound have been used in electrospray mass spectrometry, demonstrating their utility in analytical chemistry for the identification and characterization of complex molecules (Harvey, 2000).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3S/c1-4-20-11-15-23(16-12-20)31-26(34)18-37-29-32-25-8-6-5-7-24(25)28(36)33(29)17-21-9-13-22(14-10-21)27(35)30-19(2)3/h5-16,19H,4,17-18H2,1-3H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHALZQILHUMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

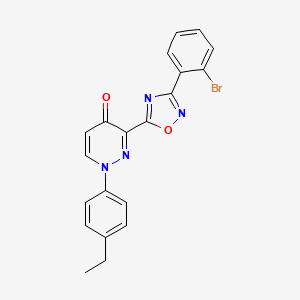
![(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2955804.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)
![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)
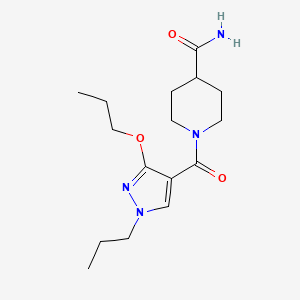
![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)
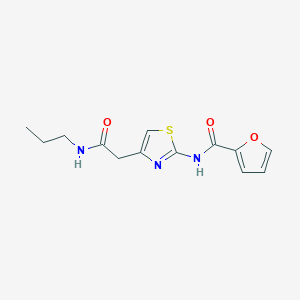
![4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2955813.png)
![[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2955815.png)
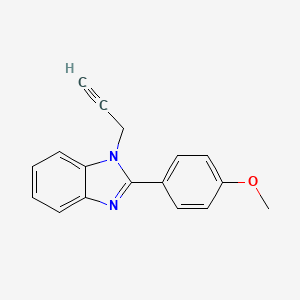
![N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2955817.png)
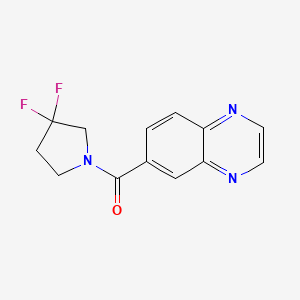
![N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2955822.png)